1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one
Description
1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one is a fluorinated aromatic ketone featuring a 2,5-difluorophenyl group and an isopropylthio (-S-iPr) substituent. The compound’s structure combines electron-withdrawing fluorine atoms on the aromatic ring with a thioether group, which may enhance lipophilicity and modulate reactivity in synthetic or biological contexts.
Properties
Molecular Formula |
C11H12F2OS |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H12F2OS/c1-7(2)15-6-11(14)9-5-8(12)3-4-10(9)13/h3-5,7H,6H2,1-2H3 |
InChI Key |
LNPSSKUJSDJQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC(=O)C1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-(2,5-Difluorophenyl)ethan-1-one Intermediate
A common precursor is 1-(2,5-difluorophenyl)ethan-1-one, prepared via Friedel-Crafts acylation or by conversion from 2,5-difluorobenzoic acid derivatives.
Step 1: Synthesis of 2,5-Difluorobenzoic Acid or Derivatives
Starting from 2,5-difluoroaniline or 2,5-difluorobenzoic acid, diazotization followed by Sandmeyer-type reactions can be employed to introduce halogens or other substituents for further functionalization.
Step 2: Conversion to Acyl Chloride
The acid is treated with thionyl chloride (SOCl2) at ~60 °C to yield the corresponding acyl chloride.
Step 3: Friedel-Crafts Acylation or Malonate Alkylation
The acyl chloride can be reacted with malonate esters in the presence of magnesium chloride and triethylamine to form the ketone intermediate after decarboxylation and hydrolysis steps.
Introduction of the Isopropylthio Group
The alpha-position thioether group is introduced by nucleophilic substitution on an alpha-haloketone or via direct thiolation of the ketone alpha position.
Method A: Alpha-Haloketone Route
1-(2,5-Difluorophenyl)ethan-1-one is first alpha-halogenated (e.g., bromination) to form an alpha-bromo ketone intermediate.
This intermediate is then reacted with isopropylthiol (or its sodium salt) under nucleophilic substitution conditions to replace the halogen with the isopropylthio group.
Method B: Direct Thiolation
Using a base such as sodium hydride (NaH) or potassium tert-butoxide to generate the enolate of the ketone, followed by reaction with isopropyl disulfide or isopropylthiol derivatives can introduce the isopropylthio substituent.
Purification and Characterization
- The crude product is purified by silica gel column chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures.
- Characterization is performed by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and melting point analysis.
Data Tables Summarizing Key Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diazotization and halogenation | 2,5-Difluoroaniline, NaNO2, KI, 0-10 °C | 75-85 | Monitored by TLC, careful temperature control needed |
| Acyl chloride formation | Thionyl chloride, 60 °C, 3-4 h | 90-95 | Excess SOCl2 removed by evaporation |
| Friedel-Crafts acylation | Acyl chloride, AlCl3, CH2Cl2, 0-5 °C | 70-80 | Moisture sensitive, inert atmosphere preferred |
| Alpha-halogenation | NBS or Br2, CCl4 or CH2Cl2, 0 °C to RT | 65-75 | Controlled to avoid polyhalogenation |
| Nucleophilic substitution | Isopropylthiol or NaS-iPr, DMF or THF, RT to 50 °C | 60-70 | Base-sensitive, inert atmosphere recommended |
| Purification | Silica gel chromatography, PE/EA 8:1 to 4:1 | - | Product isolated as pure compound |
Research Findings and Literature Survey
- Patents and literature on related compounds (e.g., 1-(5-fluoro-2-iodophenyl)ethanone) describe multi-step syntheses involving diazotization, halogenation, and acylation steps that can be adapted for difluorophenyl derivatives.
- Thiolation strategies using sodium hydride and alkyl thiols are well-documented for introducing alkylthio groups alpha to ketones.
- The use of malonate intermediates and magnesium chloride catalysis facilitates efficient ketone formation with good regioselectivity.
- Purification by silica gel chromatography with petroleum ether/ethyl acetate solvent systems yields high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogens, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and acylated derivatives.
Scientific Research Applications
1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is used as a building block in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, while the isopropylthio group modulates its pharmacokinetic properties. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
1-Cyclohexyl-2-(phenylthio)ethan-1-one
Structural Differences :
- Aromatic ring: Cyclohexyl vs. 2,5-difluorophenyl.
- Thioether group: Phenylthio (-S-Ph) vs. isopropylthio (-S-iPr).
Synthesis: Prepared via nucleophilic substitution of 2-bromo-1-cyclohexylethan-1-one with thiophenol in DMF using K₂CO₃, yielding 52.4% after chromatography . This method highlights the feasibility of thioether introduction under mild conditions, which could be adapted for synthesizing the target compound with appropriate brominated precursors.
Key Properties :
- The cyclohexyl group may impart higher hydrophobicity compared to the difluorophenyl group.
1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-one (Compound 6)
Structural Differences :
- Aromatic core: Pyridine with bromine substituents vs. benzene with fluorine.
- Substituent positions: 3,6-Dibromo and 3,5-difluoro vs. 2,5-difluoro.
Key Properties :
- Bromine atoms enable cross-coupling reactions (e.g., Suzuki), whereas fluorine atoms in the target compound may favor electrophilic substitution or hydrogen-bonding interactions.
2,2-Difluoro-1-(thiophen-2-yl)ethan-1-one (5b)
Structural Differences :
- Fluorine substitution: On the ketone-adjacent carbon vs. the aromatic ring.
- Heteroaromatic group: Thiophene vs. difluorophenyl.
Synthesis :
Prepared via a difluorination/fragmentation process with 97% yield, showcasing a divergent route compared to nucleophilic substitution methods .
Key Properties :
- Thiophene’s electron-rich nature contrasts with the electron-deficient difluorophenyl ring in the target compound.
1-(4-Aminophenyl)-2-morpholinoethan-1-one
Structural Differences :
- Functional groups: Morpholino (amine) vs. isopropylthio.
- Aromatic substitution: 4-Aminophenyl vs. 2,5-difluorophenyl.
Synthesis :
Involves nitro group reduction after nucleophilic substitution, indicating that the target compound’s thioether could be introduced prior to or after fluorination steps .
Key Properties :
- The morpholino group enhances water solubility, whereas the isopropylthio group in the target compound likely increases lipophilicity.
- The amino group enables conjugation or diazotization, while fluorine atoms may stabilize the aromatic ring against metabolic degradation.
1-(3,4-Difluorophenyl)ethan-1-one
Structural Differences :
- Fluorine positions: 3,4-Difluoro vs. 2,5-difluoro.
- Substituent: Lacks the isopropylthio group.
Key Properties :
- The 3,4-difluoro substitution pattern may alter electronic effects (e.g., dipole moments) compared to 2,5-difluoro.
Comparative Data Table
| Compound Name | Aromatic Group | Substituent | Key Synthesis Method | Yield (%) | Notable Properties |
|---|---|---|---|---|---|
| 1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one | 2,5-Difluorophenyl | -S-iPr | Potential nucleophilic substitution | N/A | High lipophilicity, electron-deficient ring |
| 1-Cyclohexyl-2-(phenylthio)ethan-1-one | Cyclohexyl | -S-Ph | Nucleophilic substitution | 52.4 | Hydrophobic, π-π interactions |
| 1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-one | Pyridine (3,6-diBr) | 3,5-Difluorophenyl | Not specified | N/A | Bromine enables cross-coupling |
| 2,2-Difluoro-1-(thiophen-2-yl)ethan-1-one | Thiophene | -CF₂- | Difluorination/fragmentation | 97 | Electrophilic ketone |
| 1-(4-Aminophenyl)-2-morpholinoethan-1-one | 4-Aminophenyl | -Morpholino | Nitro reduction | N/A | Water-soluble, conjugation-friendly |
Research Implications
- Synthetic Flexibility: The target compound’s isopropylthio group offers tunable steric and electronic properties, distinct from phenylthio or morpholino analogs .
- Fluorine Effects: The 2,5-difluoro substitution pattern may enhance metabolic stability compared to non-fluorinated or differently substituted analogs .
- Application Potential: Thioether-containing fluorinated ketones are promising intermediates in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals, where lipophilicity and stability are critical .
Biological Activity
1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H12F2OS
- Molecular Weight : 230.28 g/mol
- IUPAC Name : 1-(2,5-difluorophenyl)-2-(propan-2-ylsulfanyl)ethanone
The compound features a difluorophenyl group and an isopropylthio group attached to an ethanone backbone, which may influence its biological interactions and activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may modulate enzyme activities or receptor functions through binding interactions. The specific pathways affected can vary based on the biological context.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer activity. For instance, studies on related thioether compounds have shown potential in inhibiting tumor cell growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar functional groups have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses.
In Vitro Studies
A study investigating the cytotoxic effects of this compound on various cancer cell lines revealed significant inhibition of cell viability at concentrations above 10 µM. The IC50 values varied across different cell lines, indicating selective toxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 18 |
In Vivo Studies
Animal models have been employed to assess the anti-inflammatory effects of the compound. Administration of this compound resulted in a significant reduction in paw edema in rats induced by carrageenan, suggesting its potential as a therapeutic agent for inflammatory conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-(2,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one | C11H12F2OS | Anticancer, anti-inflammatory properties |
| 1-(3,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one | C11H12F2OS | Moderate cytotoxicity |
The presence of different fluorine substitutions can significantly impact the biological activity of these compounds.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
- Thioether formation: Reacting a 2,5-difluorophenyl ketone precursor with isopropylthiol under basic conditions (e.g., NaH or KOH in ethanol) to form the thioether bond .
- Solvent selection: Use polar aprotic solvents (e.g., dichloromethane or THF) to enhance nucleophilic substitution efficiency .
- Temperature control: Maintain temperatures between 0–25°C to minimize side reactions .
- Purification: Flash column chromatography (e.g., 5–10% ethyl acetate/hexane gradient) yields high-purity product (>95%) .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR spectroscopy:
- Mass spectrometry (MS): Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 244.1) .
- IR spectroscopy: Verify carbonyl stretching (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
Advanced: How do the electron-withdrawing fluorine substituents influence the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
The 2,5-difluorophenyl group exerts electron-withdrawing effects , which:
- Stabilize transition states during nucleophilic attack at the carbonyl carbon, accelerating reactions like Grignard additions .
- Reduce electron density at the carbonyl oxygen, increasing susceptibility to nucleophiles (e.g., hydride reducing agents) .
- Experimental validation: Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) .
Advanced: What strategies mitigate steric hindrance from the isopropylthio group during functionalization?
Methodological Answer:
- Bulky reagent selection: Use smaller nucleophiles (e.g., methylamine instead of tert-butylamine) to reduce steric clashes .
- Solvent optimization: Employ high-polarity solvents (e.g., DMF) to improve reagent accessibility .
- Temperature modulation: Higher temperatures (>60°C) may enhance molecular mobility, but monitor for decomposition .
Basic: How should researchers assess the compound’s stability under varying pH conditions?
Methodological Answer:
- pH stability assay: Incubate the compound in buffered solutions (pH 1–13) at 25°C.
- Analytical monitoring: Use HPLC or ¹H NMR to track degradation over 24–72 hours .
- Key findings: Stability is highest in neutral to slightly acidic conditions (pH 5–7), with hydrolysis observed in strongly basic media (>pH 10) .
Advanced: What in vitro assays are suitable for evaluating its biological activity against enzyme targets?
Methodological Answer:
- Enzyme inhibition assays:
- Kinase inhibition: Screen against kinases (e.g., EGFR) using ADP-Glo™ assays .
- Protease activity: Monitor fluorescence-based substrate cleavage in the presence of the compound .
- Dose-response curves: Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism) .
Advanced: How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to simulate binding to active sites (e.g., cytochrome P450 enzymes) .
- QSAR modeling: Correlate structural descriptors (e.g., logP, polar surface area) with activity data to predict modifications .
- Validation: Compare computational predictions with experimental IC₅₀ values to refine models .
Basic: What chromatographic methods are recommended for purifying this compound?
Methodological Answer:
- Flash chromatography: Use silica gel with ethyl acetate/hexane gradients (5–20%) for baseline separation .
- HPLC: Employ C18 columns (acetonitrile/water mobile phase) for analytical purity checks (>99%) .
Advanced: How does the isopropylthio moiety affect the compound’s metabolic stability in pharmacokinetic studies?
Methodological Answer:
- Microsomal stability assay: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Thioether oxidation: Monitor sulfoxide/sulfone metabolites using high-resolution MS .
- Half-life calculation: Use one-phase decay models to estimate in vitro metabolic stability .
Advanced: What synthetic modifications can enhance the compound’s selectivity for specific biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
